molecular formula C9H15N B2480797 9-Azadispiro[3.0.35.24]decane CAS No. 2416237-48-2

9-Azadispiro[3.0.35.24]decane

Cat. No.: B2480797
CAS No.: 2416237-48-2
M. Wt: 137.226
InChI Key: MCOZEPDTRKWOAP-UHFFFAOYSA-N
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Description

9-Azadispiro[3.0.35.24]decane is a cyclic compound characterized by a spiroaminal structure. This compound is notable for its unique physical and chemical properties, which make it valuable in various scientific fields, including pharmacology, material science, and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azadispiro[3.0.35.24]decane can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .

Another method involves the use of 3,3-tetramethylene glutaric acid and acetic anhydride. In this process, the reaction mixture is treated with ammonium acetate, and the acetic acid formed during the reaction is removed. This method yields high-purity products in a one-step reaction .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of cost-effective raw materials and efficient reaction conditions ensures high yields and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-Azadispiro[3.0.35.24]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiroaminal derivatives.

Scientific Research Applications

9-Azadispiro[3.0.35.24]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 9-Azadispiro[3.0.35.24]decane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of interleukin 6 (IL-6) and inflammation in various models. This inhibition is mediated through the suppression of signal transducer activator of transcription 3 (STAT3) and phosphatidylinositol 3-kinase (PI3-K) pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Azaspiro[4.5]decane: Shares a similar spiro structure but differs in the number of carbon atoms in the ring.

    Azaspirane: Known for its use in inhibiting multiple myeloma cell growth and inflammation.

Uniqueness

9-Azadispiro[3.0.35.24]decane is unique due to its specific spiroaminal structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

9-azadispiro[3.0.35.24]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-3-8(4-1)7-10-9(8)5-2-6-9/h10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOZEPDTRKWOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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